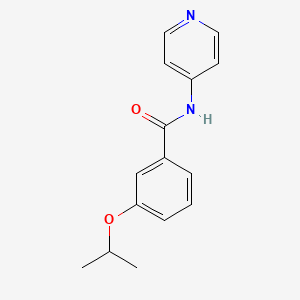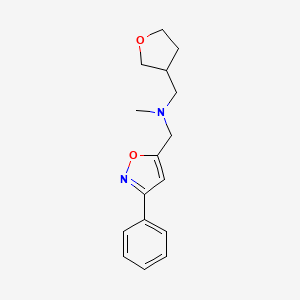![molecular formula C11H15N5OS2 B5369943 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5369943.png)
2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized using various methods. The compound has shown promising results in various studies, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide has been studied in detail. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. The compound has also been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and has been studied for its potential neuroprotective effects. The compound has also been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide in lab experiments is its potential inhibitory activity against various enzymes. This makes it a valuable tool for studying enzyme activity and inhibition. However, one of the limitations of using the compound is its potential toxicity, which needs to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. The compound could also be studied for its potential use in the development of new anticancer drugs. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide has been reported in the literature. One of the commonly used methods involves the reaction of 5-ethyl-4-methyl-1,2,4-triazole-3-thiol with 2-bromo-1,3-thiazole in the presence of a base, followed by reaction with 2-bromoacetophenone. The resulting product is then treated with a base to obtain the desired compound.
Applications De Recherche Scientifique
2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The compound has also been studied for its potential anticancer activity and has shown promising results in various cancer cell lines.
Propriétés
IUPAC Name |
2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-4-8-14-15-11(16(8)3)19-7(2)9(17)13-10-12-5-6-18-10/h5-7H,4H2,1-3H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCBRSQUFUPJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SC(C)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
![3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)

![ethyl (2-chloro-6-ethoxy-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5369878.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)

![2-(2-{3-bromo-4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5369901.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5369913.png)
![3-(allylthio)-6-[2-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369925.png)
![2-({2-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5369936.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]-3-piperidinamine](/img/structure/B5369948.png)

![[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]methanol](/img/structure/B5369961.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5369966.png)